Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1'-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(2-methyl-1-piperidinyl)propyl)-
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Overview
Description
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(2-methyl-1-piperidinyl)propyl)- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(2-methyl-1-piperidinyl)propyl)- typically involves multi-step organic reactions. One common method involves the condensation of o-phenylenediamine with ketones under solvent-free conditions using a catalyst such as ferrocene supported activated carbon . The reaction is carried out at elevated temperatures (around 90°C) for several hours to achieve high conversion rates and selectivity towards the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(2-methyl-1-piperidinyl)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(2-methyl-1-piperidinyl)propyl)- has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(2-methyl-1-piperidinyl)propyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(1-piperidinyl)ethyl)-
- Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(4-morpholinyl)propyl)-
Uniqueness
The uniqueness of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(2-methyl-1-piperidinyl)propyl)- lies in its specific structural features and the presence of the spiro linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
93464-32-5 |
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Molecular Formula |
C25H37N3 |
Molecular Weight |
379.6 g/mol |
IUPAC Name |
5-[3-(2-methylpiperidin-1-yl)propyl]spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane] |
InChI |
InChI=1S/C25H37N3/c1-20-10-4-7-17-27(20)18-9-19-28-24-14-3-2-12-23(24)26-22-13-8-11-21(22)25(28)15-5-6-16-25/h2-3,12,14,20-21H,4-11,13,15-19H2,1H3 |
InChI Key |
DPYXVWXVWATEQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCN2C3=CC=CC=C3N=C4CCCC4C25CCCC5 |
Origin of Product |
United States |
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